molecular formula C23H22FN3O4 B2387700 1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1359133-62-2

1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2387700
CAS No.: 1359133-62-2
M. Wt: 423.444
InChI Key: QPUMBECBVHLQGQ-UHFFFAOYSA-N
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Description

The compound 1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a 1,2,4-oxadiazole ring linked to a 4-isopropoxy-3-methoxyphenyl moiety at position 3.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c1-5-27-12-17(21(28)16-11-15(24)7-8-18(16)27)23-25-22(26-31-23)14-6-9-19(30-13(2)3)20(10-14)29-4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUMBECBVHLQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The structural formula of the compound can be broken down into its key components:

  • Quinoline core : Known for various pharmacological activities.
  • Fluoro and isopropoxy substitutions : These functional groups can influence the compound's lipophilicity and biological interactions.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines.

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes.
  • Induction of apoptosis : Evidence suggests that the compound may trigger programmed cell death in malignant cells.

Antimicrobial Properties

The oxadiazole moiety is often linked to antimicrobial activity. Preliminary studies suggest that this compound could possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cervical (HeLa) and liver (HepG2) cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against these cancer types.

Cell LineIC50 (µM)Reference
HeLa5.2
HepG24.8

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, comparable to leading antibiotics.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline structure can significantly affect biological activity. For instance:

  • Fluorine substitution enhances lipophilicity and cellular uptake.
  • Isopropoxy groups contribute to improved selectivity towards cancer cells.

Future Directions

Ongoing research is focused on:

  • Optimization of analogs : Developing derivatives with improved potency and selectivity.
  • Mechanistic studies : Understanding the specific pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core Structure: The quinolin-4(1H)-one scaffold provides a planar aromatic system conducive to π-π stacking interactions.
  • Substituents: 1-Ethyl group: Enhances lipophilicity and may influence metabolic stability. Oxadiazole-phenyl linkage: The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, offering metabolic resistance. The 4-isopropoxy-3-methoxyphenyl substituent contributes steric bulk and lipophilicity.

Structural validation tools such as SHELX and ORTEP-3 are critical for confirming crystallographic data in related compounds .

Comparative Analysis with Analogous Compounds

3a. Substituent Effects on Physicochemical Properties

Key Comparisons:

1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (): Substituents: 6-Methyl and 4-(trifluoromethyl)phenyl. The methyl group at position 6 offers less steric hindrance than fluorine.

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one (): Substituents: 6-Methyl and 4-ethoxy-3-methoxyphenyl. Impact: Ethoxy (vs. isopropoxy) reduces steric bulk, lowering logP (4.0077) compared to the target compound (estimated logP ~4.5). The absence of fluorine may decrease polarity .

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one (): Substituents: Ethyl-oxadiazole at position 4. Impact: The ethyl group on oxadiazole increases logP moderately, but the lack of a fluorine or methoxy/isopropoxy substituents limits electronic diversity .

Table 1: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C23H22FN3O4 423.44 ~4.5* 1-Ethyl, 6-Fluoro, 4-isopropoxy-3-methoxyphenyl
1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one C21H16F3N3O2 405.37 ~4.5* 6-Methyl, 4-(trifluoromethyl)phenyl
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one C21H19N3O4 377.40 4.0077 6-Methyl, 4-ethoxy-3-methoxyphenyl

*Estimated based on structural analogs.

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